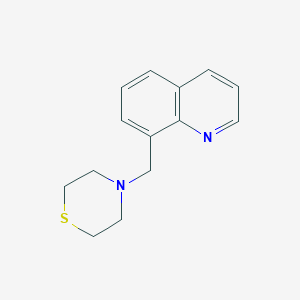
4-(Quinolin-8-ylmethyl)thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Quinolin-8-ylmethyl)thiomorpholine is a chemical compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine itself is a sulfur-containing heterocyclic compound, and the addition of the quinolin-8-ylmethyl group introduces a quinoline moiety, which is known for its biological and pharmaceutical significance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-8-ylmethyl)thiomorpholine typically involves the reaction of quinolin-8-ylmethyl chloride with thiomorpholine under specific conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 4-(Quinolin-8-ylmethyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline or thiomorpholine rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, and bases like potassium carbonate (K2CO3) are used.
Major Products Formed:
Oxidation: this compound sulfoxide or sulfone.
Reduction: 4-(Dihydroquinolin-8-ylmethyl)thiomorpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Quinolin-8-ylmethyl)thiomorpholine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-(Quinolin-8-ylmethyl)thiomorpholine exerts its effects involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to bind to various enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
相似化合物的比较
4-(Quinolin-8-ylmethyl)thiomorpholine is compared with other similar compounds, such as:
4-(Quinolin-8-ylmethyl)piperazine: Similar structure but with a different heterocyclic ring.
4-(Quinolin-8-ylmethyl)pyrrolidine: Another analog with a different ring size.
4-(Quinolin-8-ylmethyl)thiazolidine: Contains a thiazolidine ring instead of thiomorpholine.
Uniqueness: The presence of the thiomorpholine ring in this compound provides unique chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, stability, and biological activity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.
属性
IUPAC Name |
4-(quinolin-8-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-3-12-5-2-6-15-14(12)13(4-1)11-16-7-9-17-10-8-16/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIORMJDTWVARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
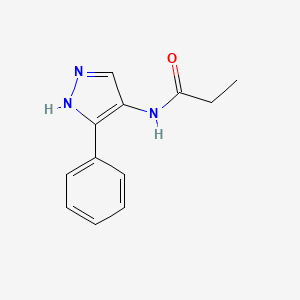
![6-Oxa-9-azaspiro[4.5]decan-9-yl-(3-propan-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7613973.png)
![1,4,6-trimethyl-5-[2-oxo-2-(1,4-thiazepan-4-yl)ethyl]-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7613981.png)
![3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenol](/img/structure/B7613987.png)
![1-(2-phenylazepan-1-yl)-3-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B7613988.png)
![3-Methyl-1-[3-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B7613996.png)
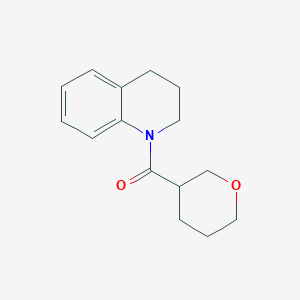
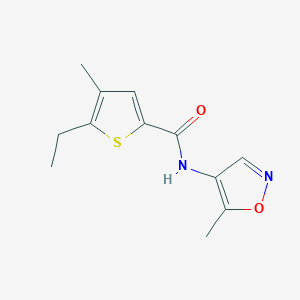
![6-oxa-9-azaspiro[4.5]decan-9-yl(1H-pyrrol-2-yl)methanone](/img/structure/B7614033.png)
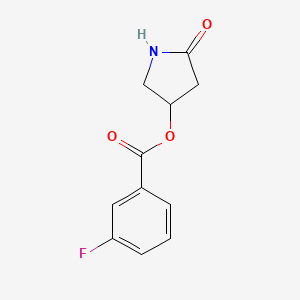

![(6-Methylpyridin-2-yl)-(6-oxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B7614039.png)
![4-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7614050.png)
![6-Oxa-9-azaspiro[4.5]decan-9-yl(thiophen-3-yl)methanone](/img/structure/B7614056.png)
